molecular formula C13H11Cl2N5O3S B3001241 2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 2319841-94-4

2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

Cat. No.: B3001241
CAS No.: 2319841-94-4
M. Wt: 388.22
InChI Key: PVOGHGWWWDEUNK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11Cl2N5O3S and its molecular weight is 388.22. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dichloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O3S/c1-23-13-5-4-11-17-18-12(20(11)19-13)7-16-24(21,22)10-6-8(14)2-3-9(10)15/h2-6,16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOGHGWWWDEUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the regulation of gluconeogenesis, the process of glucose synthesis from non-carbohydrate precursors.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. The nitrogen atoms of the 1,2,4-triazole ring are capable of binding to the iron in the heme moiety of CYP-450. This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes controlled by the enzyme.

Biological Activity

The compound 2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a synthetic organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. The incorporation of the triazole moiety may enhance this activity due to its known interactions with microbial enzymes.
  • Anticancer Properties : Preliminary research suggests that compounds with similar structures can inhibit tumor cell proliferation by targeting specific kinases involved in cancer pathways.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes in metabolic pathways, particularly those involved in nucleotide synthesis.
  • Receptor Modulation : It might interact with various receptors in the body, modulating their activity and influencing cellular responses.
  • Signal Transduction Interference : By affecting signaling pathways, it could alter cell growth and differentiation processes.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of folic acid synthesis
AnticancerKinase inhibition
Anti-inflammatoryCOX inhibition

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various sulfonamides, this compound demonstrated significant activity against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential utility in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of related compounds revealed that those with similar structural motifs inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis at IC50 values ranging from 15 to 30 µM. This positions the compound as a candidate for further development in cancer therapeutics.

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